molecular formula C15H14O3 B13491374 4-(3-Ethylphenoxy)benzoic acid

4-(3-Ethylphenoxy)benzoic acid

Cat. No.: B13491374
M. Wt: 242.27 g/mol
InChI Key: FLFXCCSEJVBWPM-UHFFFAOYSA-N
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Description

4-(3-Ethylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a 3-ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-ethylphenoxy)benzoic acid typically involves the reaction of 3-ethylphenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorobenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethylphenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: this compound can be converted to 4-(3-carboxyphenoxy)benzoic acid.

    Reduction: The product is 4-(3-ethylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Ethylphenoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-ethylphenoxy)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(4-Ethylphenoxy)benzoic acid
  • 4-(3-Methylphenoxy)benzoic acid
  • 4-(3-Propylphenoxy)benzoic acid

Comparison: 4-(3-Ethylphenoxy)benzoic acid is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

4-(3-ethylphenoxy)benzoic acid

InChI

InChI=1S/C15H14O3/c1-2-11-4-3-5-14(10-11)18-13-8-6-12(7-9-13)15(16)17/h3-10H,2H2,1H3,(H,16,17)

InChI Key

FLFXCCSEJVBWPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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